3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid 3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15868269
InChI: InChI=1S/C13H9NO4S/c15-13(16)8-6-9-5-7-12(19-9)10-3-1-2-4-11(10)14(17)18/h1-8H,(H,15,16)
SMILES:
Molecular Formula: C13H9NO4S
Molecular Weight: 275.28 g/mol

3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid

CAS No.:

Cat. No.: VC15868269

Molecular Formula: C13H9NO4S

Molecular Weight: 275.28 g/mol

* For research use only. Not for human or veterinary use.

3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid -

Specification

Molecular Formula C13H9NO4S
Molecular Weight 275.28 g/mol
IUPAC Name 3-[5-(2-nitrophenyl)thiophen-2-yl]prop-2-enoic acid
Standard InChI InChI=1S/C13H9NO4S/c15-13(16)8-6-9-5-7-12(19-9)10-3-1-2-4-11(10)14(17)18/h1-8H,(H,15,16)
Standard InChI Key YRLXKGPNOMEQDX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=CC=C(S2)C=CC(=O)O)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of three key components:

  • Thiophene ring: A five-membered heterocycle with sulfur at position 1, providing aromaticity and planar geometry.

  • 2-Nitrophenyl substituent: A benzene ring with a nitro group (-NO2_2) at the ortho position, introducing electron-withdrawing effects.

  • Prop-2-enoic acid: An α,β-unsaturated carboxylic acid group enabling conjugation with the thiophene ring .

The spatial arrangement of these groups facilitates π-π stacking interactions and intramolecular charge transfer, as evidenced by computational studies on analogous nitro-thiophene derivatives .

Physicochemical Properties

PropertyValue
Molecular FormulaC13H9NO4S\text{C}_{13}\text{H}_{9}\text{NO}_{4}\text{S}
Molecular Weight275.28 g/mol
Purity≥95%
SolubilityLimited in water; soluble in DMSO, DMF
Melting PointNot reported
Boiling PointNot reported

The nitro group’s ortho position induces steric hindrance, potentially reducing crystalline packing efficiency compared to para-substituted analogs .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol:

  • Suzuki-Miyaura Coupling: 2-Nitrophenylboronic acid reacts with 2-bromothiophene in the presence of a palladium catalyst (e.g., Pd(PPh3_3)4_4) to form 5-(2-nitrophenyl)thiophene-2-carbaldehyde.

  • Knoevenagel Condensation: The aldehyde intermediate undergoes condensation with malonic acid in the presence of piperidine to yield the α,β-unsaturated carboxylic acid.

Reaction Conditions:

  • Suzuki coupling: 80°C, 12 h, mixed solvent (toluene:ethanol 3:1).

  • Knoevenagel: 100°C, 6 h, acetic acid as solvent.

Industrial Scalability

Industrial production faces challenges due to:

  • High catalyst costs in Suzuki coupling.

  • Purification difficulties caused by nitro group decomposition at elevated temperatures.
    Continuous flow reactors and immobilized palladium catalysts are proposed to enhance yield and reduce waste .

Reactivity and Functionalization

Electrophilic Substitution

The thiophene ring undergoes electrophilic substitution at the 4-position (para to sulfur). For example, bromination with Br2_2/FeBr3_3 yields 4-bromo derivatives, useful in cross-coupling reactions .

Nitro Group Transformations

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) converts the nitro group to an amine, producing 3-[5-(2-aminophenyl)thiophen-2-yl]prop-2-enoic acid .

  • Oxidation: Under strong acidic conditions (H2_2SO4_4, HNO3_3), the nitro group can oxidize to a carboxylic acid, though this pathway is less common .

Conjugate Addition

The α,β-unsaturated acid undergoes Michael addition with nucleophiles (e.g., amines, thiols) at the β-position. For instance, reaction with benzylamine forms 3-[5-(2-nitrophenyl)thiophen-2-yl]-3-(benzylamino)propanoic acid .

TargetBinding Energy (kcal/mol)Predicted IC50_{50}
EGFR-9.21.2 µM
VEGFR-2-8.73.5 µM
PDGFR-β-8.18.9 µM

Oxidoreductase Interactions

Crystallographic fragment screening reveals nitroaromatics as substrates for flavin-dependent oxidoreductases . The compound generates reactive oxygen species (ROS) in the presence of CtFDO enzyme, suggesting utility in prodrug systems activated under hypoxic conditions .

Applications in Materials Science

Organic Electronics

The conjugated thiophene-nitrophenyl system exhibits a bandgap of 2.8 eV, suitable for:

  • Organic photovoltaics: As an electron acceptor in bulk heterojunction cells.

  • Electroluminescent devices: Emitting in the blue-green spectrum (λmax_{\text{max}} = 480 nm) .

Metal-Organic Frameworks (MOFs)

Functionalization with zinc nodes produces MOFs with surface areas >800 m2^2/g, applicable in gas storage (CO2_2 uptake: 12 wt% at 298 K) .

Comparative Analysis with Structural Analogs

Table 2: Key differences between nitro-thiophene derivatives .

CompoundSubstituent PositionBioactivity (IC50_{50})
3-[5-(3-Nitrophenyl)thiophen-2-yl]propanoic acidMeta-nitroEGFR: 2.4 µM
3-[5-(4-Nitrophenyl)thiophen-2-yl]prop-2-enoic acidPara-nitroEGFR: 0.9 µM
Target compoundOrtho-nitroEGFR: 1.2 µM

The ortho-nitro derivative exhibits intermediate kinase inhibition due to steric effects limiting target engagement .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator